molecular formula C12H14F2INO2 B8163677 3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide

3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide

Cat. No.: B8163677
M. Wt: 369.15 g/mol
InChI Key: XBCWLLSATXPPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, iodo, and propylbenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,2-Difluoroethanol: This can be achieved through the reaction of difluoromethyl halides with a suitable base.

    Etherification: The 2,2-difluoroethanol is then reacted with a halogenated benzene derivative to form the difluoroethoxybenzene intermediate.

    Iodination: The difluoroethoxybenzene intermediate undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.

    Amidation: Finally, the iodinated intermediate is reacted with propylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would result in a biaryl compound.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)-4-iodo-N-(2-methoxyethyl)benzamide
  • 3-(2,2-Difluoroethoxy)-4-iodo-N-(2-ethoxyethyl)benzamide
  • 3-(2,2-Difluoroethoxy)-4-iodo-N-(2-propoxyethyl)benzamide

Uniqueness

3-(2,2-Difluoroethoxy)-4-iodo-N-propylbenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluoroethoxy group can enhance metabolic stability, while the iodine atom can serve as a handle for further functionalization.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodo-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2INO2/c1-2-5-16-12(17)8-3-4-9(15)10(6-8)18-7-11(13)14/h3-4,6,11H,2,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWLLSATXPPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.